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Compound of Interest

Compound Name: JMV-1645

Cat. No.: B608202 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of JMV2959, a ghrelin receptor

antagonist, across different animal models. The data presented here is intended to offer an

objective overview of the compound's performance and support further research and

development.

JMV2959 acts as a potent and selective antagonist of the growth hormone secretagogue

receptor 1a (GHS-R1a), also known as the ghrelin receptor. By blocking the binding of ghrelin,

an orexigenic peptide, JMV2959 modulates various physiological processes, including appetite,

metabolism, and reward pathways. Its potential therapeutic applications, particularly in the

context of substance use disorders, have been a subject of extensive preclinical investigation.

This guide summarizes key findings on the reproducibility of JMV2959's effects in various

animal models of addiction.

Quantitative Data Summary
The following tables summarize the quantitative effects of JMV2959 in different animal models

and experimental paradigms.

Table 1: Effects of JMV2959 on Opioid and
Psychostimulant Seeking/Intake in Rats
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Animal
Model

Substance
Behavioral
Paradigm

JMV2959
Dose
(mg/kg, i.p.)

Key
Findings

Reference

Sprague-

Dawley Rat
Cocaine

Cue-induced

Reinstatemen

t

2

Decreased

active lever

presses by

~50%

Merritt et al.,

2023

Oxycodone

Cue-induced

Reinstatemen

t

1 and 2

Dose-

dependently

decreased

active lever

presses

Merritt et al.,

2023

Morphine

Conditioned

Place

Preference

(CPP)

6

Significantly

reduced CPP

score

Chen et al.,

2021[1]

Wistar Rat
Methampheta

mine

Self-

Administratio

n

3

Significantly

reduced

active lever

presses and

infusions

Sustkova-

Fiserova et

al., 2018

Methampheta

mine

Conditioned

Place

Preference

(CPP)

1, 3, and 6

Dose-

dependently

reduced CPP

expression

Sustkova-

Fiserova et

al., 2018

Fentanyl

Self-

Administratio

n

3

Significantly

reduced

active lever

pressing and

fentanyl

intake

Sustkova-

Fiserova et

al., 2019[2]
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Fentanyl

Conditioned

Place

Preference

(CPP)

1 and 3

Dose-

dependently

reduced CPP

expression

Sustkova-

Fiserova et

al., 2019[2]

Table 2: Effects of JMV2959 on Alcohol Intake in Mice
Animal Model

Behavioral
Paradigm

JMV2959 Dose
(mg/kg, i.p.)

Key Findings Reference

C57BL/6J Mouse

Two-bottle

choice (20%

ethanol)

9 and 12

Significantly

decreased

ethanol intake

Gomez et al.,

2015

Signaling Pathways of JMV2959
JMV2959 exerts its effects by antagonizing the GHS-R1a, a G-protein coupled receptor. The

binding of the endogenous ligand, ghrelin, to GHS-R1a activates downstream signaling

cascades through two primary pathways: G-protein dependent and β-arrestin dependent

pathways. JMV2959 blocks these signaling events.
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GHS-R1a Signaling Pathways
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Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Drug Self-Administration (Rat)
This protocol is a generalized procedure based on the methodologies described by Merritt et al.

(2023) and Sustkova-Fiserova et al. (2018, 2019).

Animals: Male Sprague-Dawley or Wistar rats are individually housed and maintained on a

12-hour light/dark cycle with ad libitum access to food and water.

Surgery: Rats are anesthetized and surgically implanted with an intravenous catheter into

the jugular vein. The catheter is passed subcutaneously to an exit port on the back.

Apparatus: Standard operant conditioning chambers equipped with two levers (active and

inactive), a cue light above the active lever, a house light, and an infusion pump.

Acquisition: Rats are placed in the operant chambers for daily 2-hour sessions. Presses on

the active lever result in an intravenous infusion of the drug (e.g., cocaine, oxycodone,

methamphetamine, or fentanyl) and the presentation of a light cue. Presses on the inactive

lever have no programmed consequences.

Maintenance: Training continues until stable responding is achieved (e.g., less than 20%

variation in the number of infusions over three consecutive days).

JMV2959 Administration: JMV2959 or vehicle is administered intraperitoneally (i.p.) at the

specified doses (e.g., 1, 2, or 3 mg/kg) 30 minutes before the self-administration session.

Data Analysis: The number of active and inactive lever presses, and the number of infusions

are recorded and analyzed.

Setup Training Testing

Rats (Sprague-Dawley or Wistar) Jugular Vein Catheterization Acquisition of Drug Self-Administration Stable Responding JMV2959 or Vehicle Administration Self-Administration Session Data Analysis
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Drug Self-Administration Workflow

Conditioned Place Preference (Mouse/Rat)
This protocol is a generalized procedure based on the methodologies described by Chen et al.

(2021) and Sustkova-Fiserova et al. (2018, 2019).

Animals: Male C57BL/6J mice or Sprague-Dawley/Wistar rats are used.

Apparatus: A three-chambered apparatus with two larger conditioning chambers

distinguished by visual and tactile cues, and a smaller central chamber.

Pre-conditioning (Day 1): Animals are placed in the central chamber and allowed to freely

explore all three chambers for 15 minutes to determine initial preference.

Conditioning (Days 2-9): A biased or unbiased conditioning procedure is used. In a biased

design, the drug is paired with the initially non-preferred chamber and the vehicle with the

preferred chamber. Animals receive an injection of the drug (e.g., morphine,

methamphetamine, or fentanyl) and are confined to one chamber for 30 minutes. On

alternate days, they receive a vehicle injection and are confined to the other chamber.

JMV2959 Administration: For testing the effect on the expression of CPP, JMV2959 or

vehicle is administered i.p. 30 minutes before the post-conditioning test. To test the effect on

the acquisition of CPP, JMV2959 is administered before each drug conditioning session.

Post-conditioning (Day 10): Animals are placed in the central chamber and allowed to freely

explore all three chambers for 15 minutes, and the time spent in each chamber is recorded.

Data Analysis: The CPP score is calculated as the time spent in the drug-paired chamber

minus the time spent in the vehicle-paired chamber during the post-conditioning test.
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Day 1: Pre-conditioning (Baseline Preference)

Days 2-9: Conditioning (Drug/Vehicle Pairings)

JMV2959 or Vehicle Administration

Day 10: Post-conditioning (Test for Preference)

Data Analysis (CPP Score)
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Conditioned Place Preference Workflow

Comparison and Reproducibility
The presented data indicates that the effects of JMV2959 on reducing drug-seeking and drug-

taking behaviors are reproducible across different rodent models, although some nuances

exist.

Rat Models: In both Sprague-Dawley and Wistar rats, JMV2959 consistently attenuates the

rewarding and reinforcing effects of opioids (morphine, oxycodone, fentanyl) and

psychostimulants (cocaine, methamphetamine). The effective dose range appears to be

between 1-6 mg/kg (i.p.). The compound is effective in both self-administration and

conditioned place preference paradigms, suggesting an impact on both the motivation to

take the drug and the rewarding memories associated with it.
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Mouse Models: In C57BL/6J mice, JMV2959 has been shown to reduce alcohol intake.

While the data is less extensive compared to rat models for other substances of abuse, it

suggests that the antagonistic effect of JMV2959 on the ghrelin system's role in reward

processing is conserved across these species.

In conclusion, the available preclinical evidence strongly supports the reproducibility of

JMV2959's effects in attenuating reward-related behaviors in various animal models. The

consistent findings across different rat strains and substances of abuse, along with the

supporting data in mice, provide a solid foundation for its further investigation as a potential

therapeutic agent for substance use disorders. Future research should focus on directly

comparing the efficacy of JMV2959 across different species and sexes for a wider range of

abused substances to further delineate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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